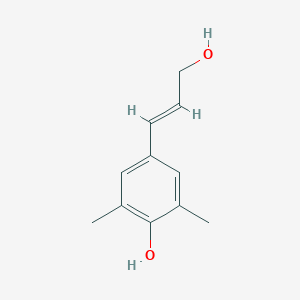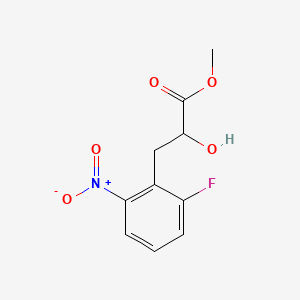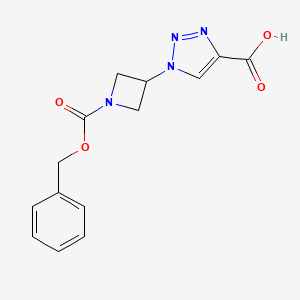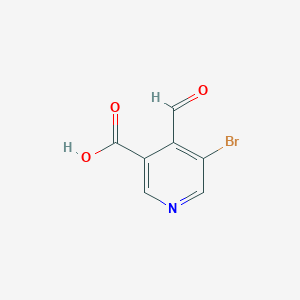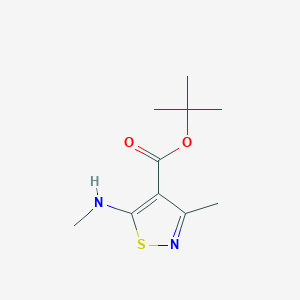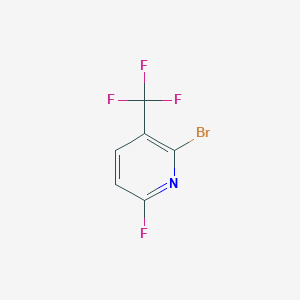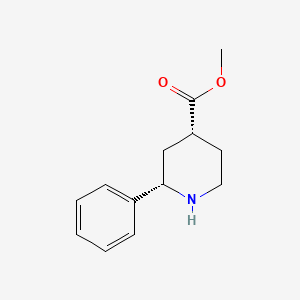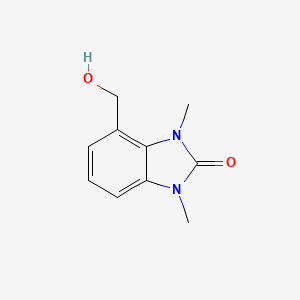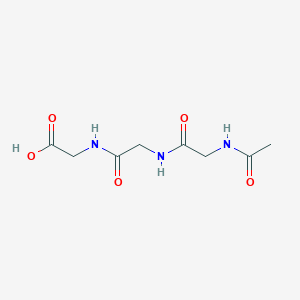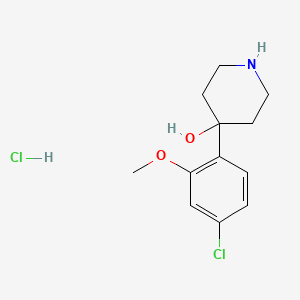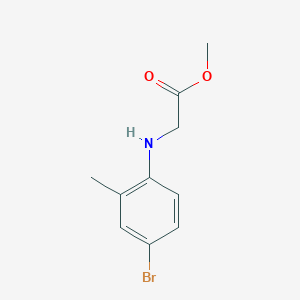
Methyl (4-bromo-2-methylphenyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (4-bromo-2-methylphenyl)glycinate is an organic compound with the molecular formula C10H12BrNO2. It is a derivative of glycine, where the amino group is substituted with a methyl (4-bromo-2-methylphenyl) group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-bromo-2-methylphenyl)glycinate typically involves the esterification of glycine with 4-bromo-2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that maintain optimal reaction conditions, ensuring high yield and purity of the final product. The process is designed to be scalable and cost-effective, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (4-bromo-2-methylphenyl)glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles like hydroxide, cyanide, or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or sodium cyanide in ethanol.
Major Products Formed
Oxidation: 4-bromo-2-methylbenzoic acid.
Reduction: 4-bromo-2-methylbenzyl alcohol.
Substitution: 4-hydroxy-2-methylphenylglycinate, 4-cyano-2-methylphenylglycinate, or 4-amino-2-methylphenylglycinate.
Applications De Recherche Scientifique
Methyl (4-bromo-2-methylphenyl)glycinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl (4-bromo-2-methylphenyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The bromine atom and the glycine moiety play crucial roles in binding to the active site of the target molecule, thereby modulating its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (2-bromo-4-methylphenyl)glycinate
- Methyl (4-chloro-2-methylphenyl)glycinate
- Methyl (4-fluoro-2-methylphenyl)glycinate
Uniqueness
Methyl (4-bromo-2-methylphenyl)glycinate is unique due to the presence of the bromine atom at the para position relative to the glycine moiety. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom enhances the compound’s ability to participate in substitution reactions and increases its binding affinity to certain molecular targets.
Propriétés
Formule moléculaire |
C10H12BrNO2 |
|---|---|
Poids moléculaire |
258.11 g/mol |
Nom IUPAC |
methyl 2-(4-bromo-2-methylanilino)acetate |
InChI |
InChI=1S/C10H12BrNO2/c1-7-5-8(11)3-4-9(7)12-6-10(13)14-2/h3-5,12H,6H2,1-2H3 |
Clé InChI |
DNTMJLLFSJJTBW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Br)NCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (6R,7R)-6-((tert-butoxycarbonyl)amino)-7-hydroxy-1-isopropyl-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13570964.png)

